3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE
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Overview
Description
3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[321]OCTANE is a complex organic compound featuring a bicyclic structure with a benzenesulfonyl and furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE can be achieved through a series of organic reactions. One common method involves the cyclization of substituted campholenic alcohols in the presence of Amberlyst-15® at ambient conditions . This method is environmentally benign and allows for the recovery and reuse of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable the direct introduction of functional groups into a variety of organic compounds, streamlining the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the intramolecular nitrone cycloaddition reaction is a highly regio- and diastereoselective method for synthesizing bicyclo[3.2.1]octane scaffolds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the cyclization of substituted campholenic alcohols can yield hexahydro-cyclopenta(b)furan derivatives and 2-oxabicyclo[3.2.1]octane .
Scientific Research Applications
3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-cyclopenta(b)furan derivatives: These compounds share a similar bicyclic structure and are synthesized under similar conditions.
2-Oxabicyclo[3.2.1]octane: Another compound with a related bicyclic framework, often formed as a minor product in certain reactions.
Uniqueness
3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE is unique due to the presence of both benzenesulfonyl and furan-2-carbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(17-7-4-10-23-17)19-13-8-9-14(19)12-16(11-13)24(21,22)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGGLIAOKOJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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